molecular formula C7H16ClN B6268947 rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride CAS No. 1165921-54-9

rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride

Cat. No.: B6268947
CAS No.: 1165921-54-9
M. Wt: 149.7
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Description

rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Properties

CAS No.

1165921-54-9

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylpiperidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The final product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride
  • rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride
  • rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride

Comparison: rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Biological Activity

Rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article synthesizes diverse research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7_7H16_{16}ClN and is characterized by a piperidine ring with two methyl groups at the 2 and 4 positions. Its structural attributes contribute to its biological activity, particularly in modulating various receptor systems.

Biological Activities

  • Antimicrobial Activity :
    Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, several synthesized compounds showed potent activity against a range of pathogens when compared to standard drugs . The presence of polar functional groups in derivatives has been linked to enhanced activity against specific targets.
  • Neurotransmitter Modulation :
    Research has demonstrated that rac-(2R,4R)-2,4-dimethylpiperidine can influence neurotransmitter systems. Compounds derived from piperidines have been shown to interact with dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET). Notably, certain analogs displayed low nanomolar affinities for DAT and exhibited selectivity ratios conducive to therapeutic applications in mood disorders .
  • Inhibition of Enzymatic Activity :
    Some studies have focused on the inhibition of enzymes such as α-glucosidase by piperidine derivatives. The introduction of specific substituents has been shown to enhance inhibitory potency, indicating the potential for developing anti-diabetic agents from these compounds .

Study 1: Antimicrobial Evaluation

In a comparative study, various piperidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Study 2: Neurotransmitter Interaction

A pharmacological evaluation revealed that this compound acted as an allosteric modulator of SERT. This modulation was characterized by a dose-dependent increase in serotonin uptake inhibition, suggesting its potential as an antidepressant .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Neurotransmitter ModulationAllosteric modulation of SERT
Enzyme Inhibitionα-Glucosidase inhibition

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